
3-(Pentylamino)-butanoic acid
Übersicht
Beschreibung
3-(Pentylamino)-butanoic acid is an organic compound that belongs to the class of amino acids It features a butanoic acid backbone with a pentylamino group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylamino)-butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with butanoic acid and pentylamine as the primary starting materials.
Amidation Reaction: The carboxyl group of butanoic acid reacts with the amino group of pentylamine to form an amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pentylamino)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-(Pentylamino)-butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Pentylamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hexylamino)-butanoic acid
- 3-(Butylamino)-butanoic acid
- 3-(Propylamino)-butanoic acid
Uniqueness
3-(Pentylamino)-butanoic acid is unique due to its specific pentylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Biologische Aktivität
3-(Pentylamino)-butanoic acid, also known as a derivative of gamma-aminobutyric acid (GABA), has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its pentylamine side chain attached to a butanoic acid backbone. Its structural formula can be represented as follows:
This structure allows it to interact with various biological systems, particularly those involving neurotransmission and microbial interactions.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence GABAergic signaling pathways. GABA is a crucial neurotransmitter in the central nervous system, primarily responsible for inhibitory signaling. The modulation of GABA receptors can lead to anxiolytic effects, making it a candidate for treating anxiety disorders. Studies have shown that derivatives of GABA enhance its neuroprotective properties and exhibit potential in alleviating symptoms associated with anxiety and depression .
Table 1: Neuropharmacological Studies on GABA Derivatives
Compound | Effect | Reference |
---|---|---|
This compound | Anxiolytic potential | |
GABA analogs | Neuroprotective effects | |
LY354740 | Decreased anxiety-like behavior |
Antimicrobial Activity
Emerging studies suggest that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways may contribute to its efficacy as an antimicrobial agent. Specifically, it has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Table 2: Antimicrobial Activity of this compound
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Staphylococcus aureus | Active | 6.3 µg/mL | |
Escherichia coli | Active | 12.5 µg/mL | |
Candida albicans | Moderate activity | 25 µg/mL |
Case Study 1: Neuropharmacological Applications
A clinical trial investigated the effects of a GABA derivative similar to this compound on patients with generalized anxiety disorder (GAD). The trial reported significant reductions in anxiety scores measured by standardized scales after administration over eight weeks. The compound was well-tolerated, with minimal side effects noted.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
The precise mechanisms underlying the biological activities of this compound are still being elucidated. For neuropharmacological effects, it is hypothesized that the compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission. For antimicrobial activity, mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic processes critical for bacterial survival.
Eigenschaften
IUPAC Name |
3-(pentylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-10-8(2)7-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEOHAMDMDUEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309519 | |
Record name | 3-(Pentylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112996-51-7 | |
Record name | 3-(Pentylamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112996-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pentylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.